molecular formula C9H7N3O5 B1395905 methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate CAS No. 205259-23-0

methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B1395905
CAS No.: 205259-23-0
M. Wt: 237.17 g/mol
InChI Key: HFGWDAJRQPDESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core with nitro, oxo, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

      Starting Material: 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate.

      Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

      Conditions: The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.

  • Esterification

      Starting Material: 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid.

      Reagents: Methanol (CH₃OH) and a strong acid catalyst such as sulfuric acid (H₂SO₄).

      Conditions: The reaction mixture is refluxed to facilitate the esterification process, resulting in the formation of methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Reduction

      Reagents: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

      Conditions: Reduction reactions are usually carried out under mild conditions to selectively reduce the nitro group to an amino group.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: These reactions often require a base to deprotonate the nucleophile and facilitate the substitution process.

  • Oxidation

      Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Oxidation reactions are typically performed under acidic or basic conditions depending on the desired product.

Major Products

    Reduction: 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids or quinones.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Studied for its ability to act against various microbial strains.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate: Contains a chloro group, leading to different reactivity and applications.

Uniqueness

Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for specific reactions and interactions that are not possible with its amino or chloro analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 6-nitro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c1-17-8(13)4-2-5-6(11-9(14)10-5)3-7(4)12(15)16/h2-3H,1H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGWDAJRQPDESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707313
Record name Methyl 6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-23-0
Record name Methyl 6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 4
methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.